(S)-Propranolol-d7 Hydrochloride
Description
Significance of Deuterium (B1214612) Labeling in Chemical and Biological Research
Deuterium (²H or D), a stable, non-radioactive isotope of hydrogen, has become an indispensable tool in scientific research. Replacing hydrogen with deuterium in a molecule creates a deuterated compound that is chemically similar to its unlabeled counterpart but has a greater mass. clearsynth.com This mass difference, while seemingly small, imparts unique physical properties that are leveraged in numerous applications. clearsynth.com These compounds are crucial in drug discovery, metabolism studies, and the structural analysis of biological molecules. clearsynth.comchem-station.com
The kinetic isotope effect (KIE) is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. wikipedia.org The effect is most pronounced when hydrogen is replaced by deuterium because the mass is doubled, which is a significant relative change. libretexts.orglibretexts.org The carbon-deuterium (C-D) bond has a lower zero-point energy and is stronger than the carbon-hydrogen (C-H) bond. libretexts.org Consequently, more energy is needed to break a C-D bond, leading to a slower reaction rate if this bond cleavage occurs in the rate-determining step of the reaction. wikipedia.orglibretexts.org
This phenomenon, known as the deuterium KIE, is expressed as the ratio of the rate constants (kH/kD). libretexts.org A primary KIE, where the bond to the isotope is broken in the rate-limiting step, typically results in a kH/kD ratio between 1 and 8. libretexts.orglibretexts.org Researchers utilize KIE studies to elucidate reaction mechanisms by identifying rate-limiting steps and characterizing transition states. libretexts.orgescholarship.org For instance, observing a significant KIE in enzyme-catalyzed reactions, such as those involving Cytochrome P450 enzymes, provides strong evidence that C-H bond cleavage is a rate-limiting part of the metabolic process. nih.govnih.gov
In quantitative analysis, particularly using liquid chromatography-mass spectrometry (LC-MS), deuterated compounds are invaluable as internal standards. clearsynth.comacanthusresearch.com An ideal internal standard mimics the chemical and physical behavior of the analyte (the substance being measured) throughout sample preparation and analysis but is distinguishable by the detector. acanthusresearch.comresearchgate.net
Stable isotope-labeled (SIL) internal standards, such as (S)-Propranolol-d7 Hydrochloride, are considered the gold standard. scispace.com They co-elute with the unlabeled analyte during chromatography and exhibit similar ionization efficiency in the mass spectrometer's ion source. researchgate.net However, due to their higher mass, they produce a distinct signal. acanthusresearch.com By adding a known quantity of the deuterated standard to a sample, researchers can calculate the concentration of the unlabeled analyte with high precision and accuracy. clearsynth.com This method effectively corrects for variability in sample extraction, recovery, and potential matrix effects, where other components in a complex biological sample might suppress or enhance the analyte's signal. clearsynth.comscispace.com
Deuterium labeling is a powerful technique for tracing the metabolic fate of molecules within biological systems. clearsynth.com Because deuterium is a stable isotope, it can be used to "label" a drug or other compound of interest without introducing radioactivity. Scientists can administer the deuterated compound to an organism or cell culture and then use analytical techniques like mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy to track the label. nih.gov
This approach allows for the identification of metabolites, as the deuterium atoms will be retained in the metabolic products. osti.gov By analyzing the structure of these deuterated metabolites, researchers can piece together the complex network of biochemical reactions that constitute a metabolic pathway. clearsynth.comosti.gov Deuterium metabolic imaging (DMI) is an emerging application that allows for the non-invasive, dynamic visualization of metabolic fluxes in vivo, offering insights into processes like glycolysis and the Krebs cycle in both healthy and diseased states. nih.govescholarship.orgnih.gov
Importance of Stereochemistry in Chemical and Biological Systems
Stereochemistry, the study of the three-dimensional arrangement of atoms in molecules, is fundamental to understanding biology. numberanalytics.comlibretexts.org Many organic molecules are chiral, meaning they can exist as two non-superimposable mirror images called enantiomers. libretexts.org While enantiomers have identical physical properties in an achiral environment, their interactions with other chiral molecules can differ dramatically. libretexts.org
Enantiomeric purity, or enantiomeric excess (ee), is a measure of the purity of a chiral substance, indicating how much of one enantiomer is present compared to the other. thieme-connect.de In research, especially in pharmacology and biochemistry, using enantiomerically pure compounds is often crucial. thieme-connect.delibretexts.org The biological systems being studied—composed of chiral proteins, nucleic acids, and sugars—are inherently stereospecific. libretexts.orgslideshare.net
Using a racemic mixture (a 50:50 mix of both enantiomers) can lead to ambiguous or misleading results, as each enantiomer might have a different potency, efficacy, or even a completely different biological effect. numberanalytics.comslideshare.net One enantiomer could be therapeutic while the other is inactive or toxic. numberanalytics.com Therefore, high enantiomeric purity is a critical standard for research-grade chemicals to ensure that observed effects are attributable to the specific stereoisomer under investigation. thieme-connect.delibretexts.org
The chirality of biological macromolecules like enzymes and receptors dictates that their interactions with smaller molecules are stereoselective. mhmedical.comnih.gov A receptor or an enzyme's active site has a specific three-dimensional structure that preferentially binds to one enantiomer of a substrate or ligand over the other, much like a right hand fits into a right-handed glove but not a left-handed one. libretexts.orgnih.gov
This stereoselectivity governs biological activity. numberanalytics.commhmedical.com For example, the S(-)-enantiomer of propranolol (B1214883) has a binding affinity for beta-adrenergic receptors that is approximately 100 times greater than that of the R(+)-enantiomer. drugbank.com This difference in binding affinity is responsible for the pharmacological effects of the drug. Such stereoselective interactions are a fundamental principle in drug design and the study of biochemical pathways, as they determine the specificity and efficacy of molecular interactions within a living system. numberanalytics.comwikipedia.org
Data Tables
Table 1: Chemical Properties of this compound
| Property | Value |
| Chemical Name | (S)-1-(Naphthalen-1-yloxy)-3-((perdeuterioisopropan-2-yl)amino)propan-2-ol hydrochloride |
| Synonyms | (S)-Propranolol-D7 HCl |
| Molecular Formula | C₁₆H₁₄D₇NO₂·HCl |
| Molecular Weight | 302.85 g/mol |
| CAS Number | 1346617-12-6 |
Data sourced from Simson Pharma Limited simsonpharma.com.
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C16H22ClNO2 |
|---|---|
Molecular Weight |
302.85 g/mol |
IUPAC Name |
(2S)-1-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-3-naphthalen-1-yloxypropan-2-ol;hydrochloride |
InChI |
InChI=1S/C16H21NO2.ClH/c1-12(2)17-10-14(18)11-19-16-9-5-7-13-6-3-4-8-15(13)16;/h3-9,12,14,17-18H,10-11H2,1-2H3;1H/t14-;/m0./s1/i1D3,2D3,12D; |
InChI Key |
ZMRUPTIKESYGQW-HLRQKBRWSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])NC[C@@H](COC1=CC=CC2=CC=CC=C21)O.Cl |
Canonical SMILES |
CC(C)NCC(COC1=CC=CC2=CC=CC=C21)O.Cl |
Origin of Product |
United States |
Synthesis and Isotopic Labeling Strategies for S Propranolol D7 Hydrochloride
Synthetic Approaches to Propranolol (B1214883) and its Enantiomers
The biological activity of propranolol is known to reside primarily in the (S)-enantiomer, which is reported to be up to 100 times more potent than its (R)-counterpart. ut.ac.irmdpi.com This significant difference in activity has driven the development of numerous synthetic methods to obtain the enantiomerically pure (S)-form.
Several strategies have been successfully employed to synthesize (S)-Propranolol in high enantiomeric purity. These methods can be broadly categorized into resolution of racemic mixtures and direct asymmetric synthesis.
Asymmetric Synthesis via Desymmetrization : A creative strategy utilizes a desymmetrization approach starting from glycerol. Glycerol is reacted with a chiral auxiliary, such as (1R)-(-)-10-camphorsulfonamide, to create a chiral spiroketal intermediate. scielo.br This intermediate then undergoes a series of reactions, including a Mitsunobu reaction and regioselective ring-opening of a derived epoxide with isopropylamine (B41738), to yield (S)-propranolol with an enantiomeric purity of 90-95% ee. scielo.br
Use of Chiral Starting Materials : Another approach begins with a naturally occurring chiral molecule. For instance, D-mannitol, a readily available and inexpensive sugar alcohol, has been used as a chiral starting material to synthesize (S)-propranolol with high enantioselectivity (up to 99% ee). researchgate.net
Enzymatic Resolution : Chemoenzymatic methods leverage the high selectivity of enzymes. Lipases, such as Pseudomonas cepacia lipase, can be used for the in-situ resolution of chlorohydrin intermediates, which are precursors to propranolol. researchgate.net This method allows for the synthesis of both (S)- and (R)-enantiomers in high optical purity. researchgate.net
Table 1: Comparison of Chiral Synthesis Methods for (S)-Propranolol
| Methodology | Key Precursor/Starting Material | Key Step | Reported Enantiomeric Excess (ee) |
|---|---|---|---|
| Kinetic Resolution | α-Naphthyl glycidyl (B131873) ether | Zn(NO3)2/(+)-tartaric acid catalyzed resolution | 89% |
| Asymmetric Desymmetrization | Glycerol | Spiroketal formation with a chiral auxiliary | 90-95% |
| Chiral Pool Synthesis | D-mannitol | Use of a chiral starting material | up to 99% |
The standard industrial synthesis of racemic propranolol, which is subsequently converted to its hydrochloride salt, has been well-established for decades.
A common and widely reported synthetic route begins with the reaction of 1-naphthol with epichlorohydrin (B41342) . google.comgoogle.com This reaction, often carried out in the presence of a base, forms the intermediate 1-(1-naphthyloxy)-2,3-epoxypropane (also known as α-naphthyl glycidyl ether). ut.ac.irgoogle.com This epoxide is then subjected to a ring-opening reaction with isopropylamine , which attacks the less sterically hindered carbon of the epoxide ring to form the propranolol free base. google.comresearchgate.net The final step involves treating the propranolol base with hydrochloric acid to precipitate the more stable and water-soluble hydrochloride salt. google.comorientjchem.org
However, this traditional pathway involves the use of epichlorohydrin, a genotoxic and hazardous substance, which poses risks to both personnel and the environment. google.com To mitigate these risks, alternative synthetic routes have been developed. One such method avoids epichlorohydrin entirely by using different starting materials. This alternative pathway involves:
Reacting 1-naphthol with 1,3-dibromoacetone (B16897) or 1,3-diiodoacetone (B132185) to form 1-bromo(or iodo)-3-(1-naphthyloxy)-2-propanone.
Reducing the ketone group of this intermediate using a reducing agent like sodium borohydride to yield 1-bromo(or iodo)-3-(1-naphthyloxy)-2-propanol.
Reacting this halohydrin intermediate with isopropylamine to form the propranolol base.
Finally, salt formation with hydrochloric acid to produce propranolol hydrochloride. google.com
This alternative route is considered safer and more environmentally friendly due to the avoidance of the highly reactive and toxic epichlorohydrin. google.com
Deuterium (B1214612) Incorporation Techniques
Stable isotope-labeled compounds are indispensable tools in modern analytical science. (S)-Propranolol-d7 Hydrochloride is a prime example of such a compound, designed for use as an internal standard in quantitative analyses.
The designation "d7" in this compound indicates that seven hydrogen atoms in the molecule have been replaced with deuterium atoms. The deuteration is site-specific, occurring on the isopropyl group. synzeal.com The chemical name is therefore 1-((propan-2-yl-d7)amino)-3-(1-naphthyloxy)propan-2-ol hydrochloride.
The most direct strategy for synthesizing this labeled compound is to use deuterated isopropylamine (isopropylamine-d7 ) as a key building block. This labeled amine is incorporated into the molecule during the synthesis of the propranolol backbone. The synthesis mirrors the non-labeled pathways, with the crucial difference being the use of the deuterated reagent.
For example, in the chiral synthesis of (S)-Propranolol, the final nucleophilic substitution step would involve reacting the chiral epoxide or halohydrin precursor with isopropylamine-d7 instead of standard isopropylamine. This directly and specifically installs the deuterium-labeled isopropyl group onto the (S)-propranolol scaffold. The resulting (S)-Propranolol-d7 free base is then converted to the hydrochloride salt.
Stable isotope-labeled compounds, such as this compound, are produced to serve as high-quality reference materials, particularly as internal standards for isotope dilution mass spectrometry (IDMS). nih.govamerigoscientific.com These standards are critical for achieving accurate and precise quantification in complex biological and environmental samples. amerigoscientific.comlgcstandards.com
The production process requires careful synthesis and purification to ensure high chemical and isotopic purity. Companies specializing in stable isotopes synthesize these compounds for research and regulatory applications worldwide. isotope.com
The utility of a stable isotope-labeled internal standard lies in its chemical near-identity to the analyte being measured (the "unlabeled" compound). nih.gov When a known amount of the labeled standard is added to a sample at an early stage of analysis, it experiences the same processing as the target analyte. nih.govamerigoscientific.com This includes losses during sample extraction, pre-fractionation, and variations in instrument response (e.g., ion suppression in LC-MS). nih.govamerigoscientific.com Because the mass spectrometer can distinguish between the labeled standard and the unlabeled analyte based on their mass difference, the ratio of their signals can be used to accurately calculate the concentration of the analyte, effectively correcting for any analytical variability. nih.govnih.gov This makes methods using stable isotope-labeled standards the gold standard for quantitative analysis. amerigoscientific.com
Analytical Methodologies and Applications in Chemical Research
Mass Spectrometry (MS) Applications
Mass spectrometry, a powerful analytical technique for identifying and quantifying compounds, is a cornerstone of (S)-Propranolol-d7 Hydrochloride's application in research.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Quantification
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective method for the quantitative analysis of propranolol (B1214883) in various biological samples. nih.govtbzmed.ac.ir This technique combines the separation power of liquid chromatography with the precise detection capabilities of tandem mass spectrometry. In a typical LC-MS/MS workflow, this compound is introduced into the sample as an internal standard. caymanchem.com Due to its structural similarity to the non-deuterated propranolol, it co-elutes during the chromatographic separation. However, its increased mass, due to the seven deuterium (B1214612) atoms, allows the mass spectrometer to differentiate it from the analyte of interest. caymanchem.com
The use of LC-MS/MS has been successfully applied to determine the concentrations of propranolol and its metabolites in the plasma of infants with hemangioma. nih.gov Furthermore, this method has been validated for the simultaneous quantification of multiple beta-blockers, including propranolol, in biological matrices. faa.gov The specificity of LC-MS/MS, particularly with an ion trap mass spectrometer, allows for MS/MS and even MS/MS/MS analysis, which helps to eliminate interference from metabolites and sample matrix components. faa.gov
Several studies have developed and validated LC-MS/MS methods for propranolol quantification in human plasma, demonstrating good linearity over various concentration ranges. nih.govacademicjournals.orgacademicjournals.orghanyang.ac.krresearchgate.net For instance, one method showed linearity from 2 to 150 ng/mL, while another ranged from 2.0 to 800.0 ng/mL. academicjournals.orgresearchgate.net These methods are often rapid, with chromatographic separation achieved in as little as 3.0 minutes. researchgate.net
Below is a table summarizing key parameters from various LC-MS/MS methods for propranolol quantification:
| Analyte(s) | Internal Standard | Matrix | Linearity Range | Lower Limit of Quantification (LLOQ) | Reference |
| Propranolol, 4-hydroxypropranolol, N-desisopropylpropranolol | - | Infant Plasma | - | 0.2 ng/mL | nih.gov |
| Atenolol, Metoprolol, Propranolol | Atenolol-d7 | Bovine Whole Blood | 0.78-1600 ng/mL | - | faa.gov |
| Propranolol | - | Exhaled Breath Condensate | 5.6–224.0 ng/mL | - | tbzmed.ac.ir |
| Lenvatinib | Propranolol | Human Plasma | 9.6–200 ng/mL | 9.6 ng/mL | nih.gov |
| Propranolol | Tramadol | Rat Plasma | 2.0 to 800.0 ng/mL | 2 ng/mL | academicjournals.orghanyang.ac.kr |
| Propranolol | Metoprolol | Human Plasma | 2–150 ng/mL | - | researchgate.net |
Gas Chromatography-Mass Spectrometry (GC-MS) Applications
Gas chromatography-mass spectrometry (GC-MS) is another established technique for the analysis of propranolol. researchgate.net While LC-MS/MS is often preferred due to the elimination of a derivatization step, GC-MS remains a valuable tool. faa.gov In GC-MS analysis, propranolol and its deuterated internal standard are typically derivatized to increase their volatility and improve their chromatographic properties. researchgate.net this compound is intended for use as an internal standard for the quantification of propranolol by GC-MS. caymanchem.com
Role as an Internal Standard in Bioanalytical Method Development and Validation
The primary and most crucial application of this compound is its use as an internal standard in the development and validation of bioanalytical methods. caymanchem.com An internal standard is a compound with similar physicochemical properties to the analyte that is added in a known quantity to samples, calibrators, and quality controls. It is used to correct for the loss of analyte during sample preparation and for variations in instrument response.
The use of a stable isotope-labeled internal standard like this compound is considered the gold standard in quantitative bioanalysis. caymanchem.com This is because its chemical and physical behavior is nearly identical to that of the unlabeled analyte, leading to more accurate and precise measurements. It effectively compensates for matrix effects, which are a common source of error in bioanalytical methods.
Numerous validated methods utilize a deuterated form of propranolol as an internal standard for the quantification of propranolol and other analytes in various biological matrices, including plasma, whole blood, and tissue homogenates. nih.govcaymanchem.comfaa.govnih.govacademicjournals.orgacademicjournals.orghanyang.ac.krresearchgate.netnih.gov For example, it has been used in methods to quantify propranolol in rat plasma and in human plasma for bioequivalence studies. academicjournals.orghanyang.ac.krresearchgate.net
Chromatographic Techniques for Enantiomeric and Isotopic Analysis
Chromatographic techniques are essential for separating propranolol's enantiomers and for analyzing its isotopic composition, with this compound playing a key role in these analyses.
Chiral Liquid Chromatography (HPLC) for Stereoselective Separation
Propranolol is a racemic mixture, meaning it consists of two enantiomers, (S)- and (R)-propranolol, which are mirror images of each other. ceon.rsresearchgate.net Only the (S)-isomer possesses the desired beta-blocking activity. ceon.rsresearchgate.net Therefore, the ability to separate and quantify these enantiomers is crucial. Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used method for this purpose. ceon.rsresearchgate.net
Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. ceon.rsresearchgate.net Various CSPs, such as those based on α-glycoprotein (AGP) and β-cyclodextrin (BCD), have been employed for the chiral separation of propranolol. neliti.com Studies have focused on optimizing the mobile phase composition to achieve the best resolution between the enantiomers. ceon.rsresearchgate.net For example, a mobile phase of n-heptane/ethanol/diethylamine (80/20/0.1) has been shown to provide optimal separation. ceon.rsresearchgate.net
The elution order of the enantiomers can be confirmed by analyzing the pure (S)-isomer. ceon.rsresearchgate.net In many systems, the (R)-isomer exhibits a longer retention time. ceon.rsresearchgate.net
The following table summarizes results from a comparative study of two different chiral stationary phases for the separation of propranolol enantiomers:
| Chiral Stationary Phase | Mobile Phase | Retention Time (S)-Propranolol (min) | Retention Time (R)-Propranolol (min) | % (S)-Propranolol | % (R)-Propranolol | Reference |
| α-Glycoprotein (AGP) | Propanol-2/Ammonium acetate | 7.25 | 11.82 | 50.46 | 49.53 | neliti.com |
| β-Cyclodextrin (BCD) | Acetonitrile/Ethanol/Triethylamine/Acetic acid | 16.18 | 18.50 | 50.43 | 49.57 | neliti.com |
Detection and Identification by Densitometry and UV Spectroscopy in Chromatographic Studies
Following chromatographic separation, various detection methods can be employed. Ultraviolet (UV) spectroscopy is a common detection method in HPLC. gazi.edu.trresearchgate.netredalyc.orgphenomenex.com Propranolol exhibits a characteristic UV absorption spectrum, with a maximum absorption wavelength (λmax) around 289-290 nm, which is often used for quantification. redalyc.orgresearchgate.netnih.gov
Densitometry is another technique used for quantification, particularly in High-Performance Thin-Layer Chromatography (HPTLC). nih.gov After separation on a TLC plate, the spots are scanned with a densitometer at a specific wavelength (e.g., 290 nm for propranolol) to measure the amount of substance present. nih.gov This method has been validated for the estimation of propranolol hydrochloride in bulk drug and tablet formulations. nih.gov
Other Analytical Techniques in Support of Research
Electrochemical Methods
Electrochemical analysis serves as a sensitive and selective approach for the determination of propranolol and its isotopologues, such as this compound. These methods are typically based on the electrochemical oxidation of the propranolol molecule. The electroactive part of propranolol is the naphthyloxy group, which undergoes an irreversible oxidation process. nih.govmdpi.com Since the deuterium substitution in this compound is on the isopropyl group, which is not electroactive, the fundamental voltammetric behavior remains consistent with the non-deuterated compound. This allows methods developed for propranolol to be readily applied to its deuterated analogs, which are often used as internal standards in quantitative analyses.
Various electrochemical techniques, including cyclic voltammetry (CV) and differential pulse voltammetry (DPV), have been employed for the analysis of propranolol. mdpi.com Research has focused on enhancing the sensitivity and selectivity of these methods through the use of modified electrodes. A glassy carbon electrode (GCE) is commonly used, and its performance can be significantly improved by modification with materials like carbon black nanoparticles, reduced graphene oxide/Ti-based metal-organic frameworks (RGO/Ti-MOF), or polymer films. nih.govresearchgate.net For instance, the use of a GCE modified with carbon black and Nafion was shown to achieve a limit of detection (LOD) as low as 7 nmol L⁻¹ for propranolol using DPV with an optimized preconcentration time. nih.gov Similarly, a poly-nicotinamide modified pencil graphite (B72142) electrode demonstrated a linear range of 1 µM to 20 µM with an irreversible oxidation peak observed at 0.9361V in cyclic voltammetry studies. researchgate.net
The choice of supporting electrolyte and its pH are critical parameters that must be optimized. Studies have shown that the electro-oxidation of propranolol is favored under neutral or acidic conditions, with pH 7.0 or 0.1 mol L⁻¹ H₂SO₄ often being selected as optimal. nih.gov The relationship between peak potential and pH can also elucidate the mechanism of the oxidation reaction, indicating the number of protons and electrons involved. nih.gov
| Method | Electrode Type | Linear Range | Limit of Detection (LOD) | Supporting Electrolyte | Reference |
| Differential Pulse Voltammetry (DPV) | Carbon Black & Nafion Modified Glassy Carbon Electrode (CBGC) | 0.02–0.14 μmol L⁻¹ | 7 nmol L⁻¹ | 0.1 mol L⁻¹ H₂SO₄ | nih.gov |
| Differential Pulse Voltammetry (DPV) | Modified Screen-Printed Carbon Electrode (MSPCE) | 0.4–200.0 μM | 80 nM | Phosphate Buffer (pH 7.0) | |
| Differential Pulse Voltammetry (DPV) | Poly-nicotinamide Modified Pencil Graphite Electrode (Poly-NA-PGE) | 1μM - 20μM | Not Specified | Optimized pH | researchgate.net |
| Multiple Pulse Amperometry (BIA-MPA) | Boron-Doped Diamond Electrode | Not Specified | 0.17 μmol L⁻¹ | Not Specified | rsc.org |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Characterization and Isotope Tracing
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and characterization of this compound. Complete and unequivocal assignment of ¹H and ¹³C NMR spectra is crucial for confirming the identity and purity of the compound, as well as the position of the deuterium labels. nih.gov Two-dimensional NMR experiments such as COSY, HMQC, and HMBC are often utilized to assign all proton and carbon signals definitively. nih.govresearchgate.net
For propranolol hydrochloride in a DMSO-d₆ solvent, the ¹H NMR spectrum displays characteristic signals for the naphthyloxy aromatic protons, the aliphatic chain protons, and the isopropyl group protons. thermofisher.comthermofisher.com The aromatic protons appear in the region from approximately 6.7 to 8.3 ppm. thermofisher.comthermofisher.com The protons of the aliphatic chain (–O-CH₂-CH(OH)-CH₂-N–) resonate at distinct chemical shifts, for example, around 4.13 ppm, 4.39 ppm, and 3.16 ppm. thermofisher.comthermofisher.com
The defining feature in the ¹H NMR spectrum of this compound is the absence of signals corresponding to the isopropyl group. The seven deuterium atoms replace the protons of the two methyl groups and the methine proton. This results in the disappearance of the characteristic doublet for the six methyl protons (normally around 1.25 ppm) and the multiplet for the single methine proton (normally around 3.2 ppm). thermofisher.comthermofisher.com This specific spectral change provides direct confirmation of the deuteration at the intended positions. The remaining signals from the naphthyloxy and propanolamine (B44665) backbone remain, confirming the integrity of the rest of the molecule.
Beyond structural characterization, the isotopic labels make this compound an ideal internal standard for quantitative NMR (qNMR) and a tracer in metabolic studies. nih.gov In stable isotope-resolved metabolomics (SIRM), isotope-enriched compounds are administered to biological systems to track metabolic pathways. nih.gov The deuterium-labeled this compound can be used in such studies to follow its metabolic fate. The deuterium label provides a unique NMR signature that allows its metabolites to be distinguished from endogenous molecules, aiding in the identification of metabolic pathways without the need for radioactive isotopes. nih.gov
| Proton Assignment | Propranolol HCl Chemical Shift (ppm in DMSO-d₆) | Expected Observation for (S)-Propranolol-d7 HCl | Reference |
| Aromatic Protons (C₂-C₉) | ~6.9 - 8.25 | No change | thermofisher.comthermofisher.com |
| –O-CH₂ – | ~4.13 | No change | thermofisher.comthermofisher.com |
| –CH (OH)– | ~4.39 | No change | thermofisher.comthermofisher.com |
| –CH₂ -NH– | ~3.16 | No change | thermofisher.comthermofisher.com |
| –NH– | ~9.0 (broad) | No change | thermofisher.comthermofisher.com |
| –OH | ~6.0 | No change | thermofisher.comthermofisher.com |
| Isopropyl –CH – | ~3.2 | Signal absent | thermofisher.comthermofisher.com |
| Isopropyl –(CH₃ )₂ | ~1.25 | Signal absent | thermofisher.comthermofisher.com |
Metabolic Research Utilizing S Propranolol D7 Hydrochloride
Investigation of Stereoselective Metabolism
Propranolol (B1214883) is administered as a racemic mixture of two enantiomers, (R)- and (S)-propranolol, which exhibit different pharmacological activities and metabolic fates. The (S)-enantiomer is responsible for the majority of the beta-blocking activity. Research utilizing isotopically labeled compounds like (S)-Propranolol-d7 Hydrochloride has been instrumental in elucidating the stereoselective nature of propranolol's metabolism.
Studies have shown that the metabolism of propranolol is stereoselective, often favoring the (R)-(+)-enantiomer for clearance. This results in higher plasma concentrations of the more pharmacologically active (S)-(–)-enantiomer. chapman.edu The primary metabolic pathways for propranolol are ring oxidation, side-chain oxidation, and glucuronidation. pharmgkb.org Ring hydroxylation, a key initial step, demonstrates a preference for the (R)-(+)-enantiomer. chapman.edumdpi.com
Enzyme-Specific Metabolism Studies (e.g., UGTs, CYPs)
The metabolism of propranolol is a complex process involving multiple cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) enzymes. fu-berlin.de Deuterated analogs of propranolol are invaluable in dissecting the contributions of these specific enzyme isoforms.
Cytochrome P450 (CYP) Enzymes:
CYP2D6 is the primary enzyme responsible for the ring oxidation of propranolol to form 4-hydroxypropranolol. pharmgkb.orgnih.gov
CYP1A2 is mainly involved in the N-desisopropylation of the side chain, with some contribution from CYP2D6. pharmgkb.orgmdpi.com
Studies have indicated that CYP1A2 and CYP2D6 are major players in propranolol metabolism, while CYP2C19 and CYP3A4 have minor roles. wikipedia.org
UDP-Glucuronosyltransferase (UGT) Enzymes:
Direct glucuronidation of propranolol is another significant metabolic route. UGT1A9, UGT2B4, and UGT2B7 in the liver, and UGT1A10 outside the liver, are involved in this process. pharmgkb.org
Research has shown stereoselectivity in glucuronidation, with the (S)-enantiomer being glucuronidated at a faster rate than the (R)-enantiomer. pharmgkb.org Specifically, UGT1A7, UGT1A9, and UGT2A1 preferentially act on (S)-propranolol, whereas UGT1A10 shows the opposite stereoselectivity, favoring (R)-propranolol. mdpi.comresearchgate.net
The major phase I metabolite, 4-hydroxypropranolol, also undergoes glucuronidation, with UGT1A7, UGT1A8, UGT1A9, and UGT2A1 being the active enzymes. nih.govmdpi.com
A study investigating the interaction between CYP2D6 and four human UGTs (UGT1A7, UGT1A8, UGT1A9, and UGT2A1) using a co-expression model demonstrated the complexity of these metabolic interactions. nih.gov
Role of Deuteration in Tracing Metabolic Pathways
The use of deuterium-labeled compounds like this compound is a cornerstone of modern metabolic research. The stable isotope label acts as a tracer, allowing researchers to follow the metabolic fate of the drug molecule without altering its fundamental chemical properties. medchemexpress.com This technique is particularly useful for:
Quantitative Analysis: Deuterated compounds serve as ideal internal standards in mass spectrometry-based assays (e.g., GC/MS and LC-MS) for the accurate quantification of the parent drug and its metabolites in biological samples. nih.gov
Metabolite Identification: By tracking the deuterium (B1214612) label, researchers can confidently identify novel metabolites and elucidate complex metabolic pathways.
Distinguishing Enantiomers: In studies with pseudoracemates, where one enantiomer is labeled and the other is not, the metabolic pathways of each enantiomer can be simultaneously and unambiguously traced. nih.gov
Isotope Effect Studies in Metabolism
The substitution of hydrogen with deuterium can influence the rate of metabolic reactions, a phenomenon known as the deuterium kinetic isotope effect (KIE). This effect is a powerful tool for studying enzyme reaction mechanisms and can impact a drug's metabolic stability.
Deuterium Kinetic Isotope Effects on Enzyme Reactions
The C-D bond is stronger than the C-H bond. Consequently, if the cleavage of a C-H bond is the rate-limiting step in an enzymatic reaction, replacing hydrogen with deuterium will slow down the reaction rate. nih.gov This principle is exploited to:
Probe Reaction Mechanisms: A significant KIE provides strong evidence that C-H bond cleavage is a rate-determining step in the metabolic transformation.
Modulate Metabolism: By strategically placing deuterium atoms at sites of metabolic attack, the rate of metabolism at that position can be reduced. This can potentially lead to a "metabolic switching" effect, where the metabolism shifts to alternative, non-deuterated positions on the molecule. osti.gov
The magnitude of the KIE can vary depending on the specific CYP isoform and the substrate, highlighting the complexity of these interactions. nih.gov
Impact of Deuteration on Metabolic Stability in Research Models
Deuteration can enhance the metabolic stability of a drug, which can be a desirable property in drug development. nih.gov By slowing down the rate of metabolic clearance, deuteration can lead to:
Increased Half-life: The drug remains in the body for a longer period.
Improved Bioavailability: A greater proportion of the administered dose reaches systemic circulation. nih.gov
Research on Drug-Drug Interactions at the Metabolic Level
This compound is also a valuable tool for investigating drug-drug interactions (DDIs) that occur at the level of metabolic enzymes. Since propranolol is metabolized by multiple CYP and UGT enzymes, it is susceptible to interactions with other drugs that are substrates, inhibitors, or inducers of these same enzymes. nih.govdrugs.com
Inhibition of Metabolism:
Co-administration of drugs that inhibit CYP2D6 (e.g., quinidine, fluoxetine, paroxetine) or CYP1A2 (e.g., fluvoxamine, ciprofloxacin) can increase plasma concentrations of propranolol, potentially leading to enhanced effects. wikipedia.orgdrugs.com Cimetidine is an example of a drug that inhibits multiple CYP enzymes and can reduce propranolol clearance. nih.gov
Induction of Metabolism:
Drugs that induce hepatic metabolism, such as rifampicin, phenytoin, and phenobarbital, can increase the clearance of propranolol, leading to reduced plasma levels and potentially decreased efficacy. wikipedia.orgnih.gov
By using this compound as a probe substrate, researchers can precisely quantify the extent to which a co-administered drug alters its metabolism, providing critical information for predicting and managing potential DDIs in a clinical setting.
Applications in Pharmaceutical and Biochemical Research Non Clinical Focus
Use as a Reference Material in Drug Development Research
In the realm of pharmaceutical and biochemical research, the precision and accuracy of analytical methods are paramount. (S)-Propranolol-d7 Hydrochloride serves as an ideal internal standard for the quantification of the active pharmaceutical ingredient, (S)-propranolol, in various biological matrices. sigmaaldrich.comcerilliant.comsynzeal.com
Stable isotope-labeled compounds are considered the gold standard for internal standards in quantitative mass spectrometry, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). nih.gov This is because their physical and chemical properties are nearly identical to their non-labeled counterparts, meaning they behave similarly during sample extraction, chromatography, and ionization. synzeal.com However, the difference in mass due to the deuterium (B1214612) atoms allows the mass spectrometer to distinguish between the internal standard and the analyte being measured. sigmaaldrich.comcaymanchem.com This co-eluting, mass-differentiated standard enables precise correction for any sample loss during preparation and for variations in the instrument's response (matrix effects), leading to highly reliable and reproducible data. nih.gov
This deuterated standard is crucial for pharmacokinetic studies, which examine how a drug is absorbed, distributed, metabolized, and excreted. By adding a known quantity of this compound to a biological sample (e.g., plasma or tissue), researchers can accurately determine the concentration of the unlabeled drug administered to the test system. sigmaaldrich.comcerilliant.comdaicelpharmastandards.com
Table 1: Properties of this compound as a Reference Material
| Property | Description | Source(s) |
|---|---|---|
| Chemical Name | (2S)-1-[(1-Methylethyl-d7)amino]-3-(1-naphthalenyloxy)-2-propanol Hydrochloride | lgcstandards.com |
| Molecular Formula | C₁₆H₁₅D₇ClNO₂ | pharmaffiliates.com |
| Molecular Weight | 302.85 g/mol | pharmaffiliates.com |
| Primary Use | Internal standard for quantification of propranolol (B1214883) | sigmaaldrich.comcerilliant.comcaymanchem.com |
| Analytical Technique | Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS) | sigmaaldrich.comcerilliant.com |
| Key Advantage | Minimizes matrix effects and improves accuracy and precision of quantitative analysis | nih.gov |
Applications in In Vitro and Animal Model Research
The utility of this compound extends to fundamental pharmacological research, where it aids in the precise characterization of drug interactions and effects in controlled laboratory settings.
Receptor Binding Assays (e.g., Beta-Adrenergic Receptors)
Receptor binding assays are fundamental in vitro tools used to determine the affinity of a drug for its target receptor. nih.gov In the case of propranolol, these targets are primarily the beta-adrenergic receptors (βARs). medchemexpress.com These experiments typically involve incubating a source of receptors (e.g., cell membranes) with a radiolabeled ligand that is known to bind to the receptor. The ability of an unlabeled drug, like propranolol, to displace the radiolabeled ligand is then measured. nih.gov
While the binding affinity data is generated using the non-deuterated parent compound, this compound is essential for accurately quantifying the concentration of the test compound in the assay medium, ensuring the reliability of the calculated binding constants (like Kᵢ and IC₅₀ values). The biological activity of the deuterated and non-deuterated forms is considered identical in these experimental contexts. targetmol.com Propranolol exhibits high affinity for β1AR and β2AR. medchemexpress.commedchemexpress.com
Table 2: Binding Affinity of Propranolol for Adrenergic Receptors
| Receptor Subtype | Binding Constant | Value | Species/System | Source(s) |
|---|---|---|---|---|
| Human β1-Adrenergic Receptor | Kᵢ | 1.8 nM | Human | medchemexpress.commedchemexpress.com |
| Human β2-Adrenergic Receptor | Kᵢ | 0.8 nM | Human | medchemexpress.commedchemexpress.com |
| Human β1-Adrenergic Receptor | Kd | 6.91 nM | Human | caymanchem.com |
| Human β2-Adrenergic Receptor | Kd | 0.832 nM | Human | caymanchem.com |
| Human β3-Adrenergic Receptor | Kd | 117.49 nM | Human | caymanchem.com |
Studies in Non-Human Biological Systems
Research using animal models is critical for understanding the physiological and pharmacological effects of a drug before any human trials. This compound is used as an internal standard to quantify propranolol concentrations in these non-human systems, ensuring data accuracy.
For instance, studies have investigated the effects and pharmacokinetics of propranolol in various animal models:
Rats: Used in pharmacokinetic studies, including those examining drug interactions and metabolism in models of liver disease. nih.gov Its effects on brain neurochemistry have also been explored. caymanchem.com
Cats: Employed to study the effects of propranolol on cardiovascular parameters, such as the Doppler indices of major abdominal blood vessels. nih.gov
Dogs: Utilized in studies to assess the hemodynamic and anti-arrhythmic properties of propranolol. caymanchem.com
Rabbits: Tissues from rabbits, such as the iris and ciliary body, have been used in in vitro receptor binding assays. nih.gov
In all these applications, the ability to accurately measure the concentration of propranolol in plasma, tissues, or other biological fluids is essential for correlating the administered dose with the observed pharmacological effect. The use of this compound as an internal standard in LC-MS/MS analysis provides the necessary precision for these crucial correlations.
Quality Control and Impurity Profiling Research
Ensuring the purity of an active pharmaceutical ingredient (API) is a critical aspect of drug manufacturing and quality control. Regulatory bodies require rigorous testing to identify and quantify any impurities that may be present in the final drug product. daicelpharmastandards.comnih.gov
High-Performance Liquid Chromatography (HPLC) is a standard technique used for this purpose. nih.govnih.gov In these quality control assays, this compound can be used as an internal standard to ensure the accurate quantification of propranolol and its potential impurities. synzeal.comdaicelpharmastandards.com The presence of a reliable internal standard is vital for the validation of analytical methods used to demonstrate that the levels of any impurities are below the safety thresholds established by pharmacopoeias and health authorities. nih.govnih.gov
Table 3: Examples of Propranolol-Related Impurities
| Impurity Name | Type | Source(s) |
|---|---|---|
| 1-Naphthol | Process-related | pharmaffiliates.com |
| 4-Hydroxy Propranolol Hydrochloride | Metabolite/Degradant | pharmaffiliates.comnih.gov |
| N-Desisopropylpropranolol | Metabolite | nih.gov |
| Propranolol EP Impurity A | Process-related | synzeal.com |
| Propranolol EP Impurity B | Process-related | synzeal.com |
Environmental and Ecotoxicological Research with Chiral Compounds
The widespread use of pharmaceuticals like propranolol has led to their detection in the environment, raising concerns about their potential impact on non-target organisms. nih.govnih.gov Propranolol is a chiral compound, and its enantiomers can exhibit different pharmacological activities and toxicities. nih.govepa.gov Research has shown that the (S)-enantiomer of propranolol, which is the more pharmacologically active form, can also be more toxic to certain aquatic organisms than the (R)-enantiomer. nih.govmdpi.com
Therefore, understanding the environmental fate, transport, and ecotoxicity of individual enantiomers is crucial for a comprehensive environmental risk assessment. nih.govnih.gov Analytical methods, typically involving chiral chromatography coupled with mass spectrometry, are required to separate and quantify the enantiomers in environmental samples like surface water. nih.gov
In this context, this compound is an indispensable tool. As a chiral, stable isotope-labeled internal standard, it allows for the accurate quantification of the (S)-propranolol enantiomer in complex environmental matrices. This precision is vital for determining environmental concentrations and assessing the potential risks to ecosystems. nih.govacs.org
Table 4: Environmental and Ecotoxicity Data for Propranolol
| Parameter | Finding | Organism/System | Source(s) |
|---|---|---|---|
| Environmental Fate | Considered readily biodegradable; low risk of bioaccumulation. | Aquatic Environment | mdpi.com |
| Toxicity Comparison | (S)-propranolol was found to be more toxic than its (R)-isomer. | Pimephales promelas (fathead minnow) | mdpi.com |
| Ecotoxicity Endpoint | EC₅₀ (Total frond area) = 77.3 mg/L | Lemna minor (duckweed) | nih.gov |
| Toxicity Mechanism | Shows greater than baseline toxicity in phytotoxicity assays. | Green algae | acs.org |
Future Directions and Emerging Research Areas
Advancements in Isotopic Labeling Techniques
Isotopic labeling is a fundamental technique for tracing the metabolic fate of molecules within biological systems. wikipedia.org The strategic replacement of hydrogen atoms with deuterium (B1214612) in (S)-Propranolol to create (S)-Propranolol-d7 Hydrochloride is a prime example of deuterium labeling. medchemexpress.comtargetmol.com This modification results in a molecule that is chemically similar to the parent compound but has a higher mass, making it distinguishable in mass spectrometry. wikipedia.org
Future research will likely leverage more sophisticated isotopic labeling strategies. Techniques such as stable isotope labeling by amino acids in cell culture (SILAC), particularly its pulsed (pSILAC) and spatial variations, offer a glimpse into the future. nih.gov While traditionally used for proteomics, the principles of SILAC—introducing isotopically labeled precursors to track synthesis and turnover over time and space—could be adapted for small molecule research. nih.gov For instance, advanced labeling patterns beyond simple deuteration could be designed for (S)-Propranolol to probe specific metabolic pathways with greater detail. The goal of these advanced techniques is to create "isotopic zip-codes" that allow researchers to track not just the presence of a compound but its dynamic journey through different cellular compartments or tissue layers. nih.gov
The development of methods for labeling complex molecules at specific positions continues to be a key area of research, aiming to provide more powerful tools for absorption, distribution, metabolism, and excretion (ADME) studies. researchgate.net
Integration of Advanced Analytical Platforms
This compound is invaluable as an internal standard for quantitative bioanalysis. ijbpas.comcerilliant.com Its integration with advanced analytical platforms like liquid chromatography-tandem mass spectrometry (LC-MS/MS) is standard practice for accurately measuring propranolol (B1214883) concentrations in biological matrices such as plasma. ijbpas.comacademicjournals.org
The evolution of analytical technology promises even greater sensitivity and resolution. Two-dimensional liquid chromatography (2D-LC) coupled with mass spectrometry is a powerful platform for separating complex mixtures. A 2D-LC-MS/MS method has been successfully developed to separate and quantify the enantiomers of propranolol and its hydroxylated metabolites in human urine. nih.gov This method uses a reversed-phase column in the first dimension and a chiral column in the second, enabling detailed investigation into the stereoselective metabolism of the drug. nih.gov
A frontier in analytical chemistry is spatially resolved quantitation. A novel system combining laser microdissection with liquid vortex capture electrospray ionization tandem mass spectrometry (LMD-LVC/ESI-MS/MS) has been used for the absolute quantitation of propranolol in thin tissue sections of the brain, liver, and kidney. osti.gov In this setup, microdissections of tissue are dropped into a solvent containing propranolol-d7 as an internal standard, allowing for precise quantification from specific locations within the tissue. osti.gov This approach overcomes challenges related to matrix effects and opens the door to understanding drug distribution at a microscopic level. osti.gov
Table 1: Advanced Analytical Platforms Utilizing this compound
| Analytical Platform | Application | Research Findings | Citation(s) |
|---|---|---|---|
| 2D-LC-MS/MS | Stereoselective metabolism studies | Successfully separated and quantified (S)- and (R)-propranolol and their hydroxylated metabolites in human urine, revealing significant chiral shifts. nih.gov | nih.gov |
| LMD-LVC/ESI-MS/MS | Spatially resolved absolute quantitation | Enabled absolute quantitation of propranolol in 20 µm x 20 µm tissue microdissections by using (S)-Propranolol-d7 as an internal standard in the capture solvent. osti.gov | osti.gov |
Novel Applications in Stereoselective Chemical Biology
The biological activity of propranolol resides primarily in its (S)-enantiomer, which is approximately 100 times more potent in blocking beta-adrenergic receptors than the (R)-enantiomer. fda.govdrugbank.com This stereoselectivity extends to its metabolism, which is catalyzed by enzymes such as CYP2D6 and CYP1A2, and its binding to plasma proteins. pharmgkb.orgmdpi.com this compound is a crucial tool for dissecting these stereospecific interactions.
Emerging research in chemical biology aims to use such labeled compounds as probes to understand enantiomer-specific effects in complex biological environments. By using (S)-Propranolol-d7, researchers can precisely track the pharmacokinetics and target engagement of the active enantiomer without interference from its less active counterpart. nih.gov This is critical for building accurate physiologically based pharmacokinetic (PBPK) models. nih.govdntb.gov.ua
Furthermore, the structural backbone of propranolol is being used as a scaffold for designing new molecules with different biological targets. nih.gov For example, analogs of propranolol have been synthesized to create agents that bind selectively to serotonin (B10506) receptors (5-HT1A and 5-HT1B) while having reduced affinity for beta-adrenergic receptors. nih.gov The development of these novel chemical probes often requires stereospecific synthesis and evaluation, a process where labeled enantiomers like (S)-Propranolol-d7 can serve as vital reference compounds or synthetic precursors. The study of stereoselective interactions also extends to pharmaceutical formulations, where chiral excipients like hydroxypropyl methylcellulose (B11928114) (HPMC) have been shown to cause stereoselective release of propranolol enantiomers. nih.gov
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| (S)-Propranolol |
| (R)-Propranolol |
| Propranolol |
| 4-hydroxypropranolol |
| Serotonin |
Q & A
Q. What analytical methods are recommended for quantifying (S)-Propranolol-d7 Hydrochloride in biological matrices?
Methodological Answer:
- Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the gold standard due to its sensitivity and specificity for deuterated compounds. Use a C18 column with a mobile phase of methanol/water containing 0.1% formic acid. Optimize ion transitions for m/z 266.2 → 116.1 (quantifier) and m/z 266.2 → 98.1 (qualifier) .
- Internal Standardization : Co-elute with non-deuterated propranolol (retention time ~6.2 min) to correct for matrix effects. Validate recovery rates (>85%) and limit of quantification (LOQ ≤ 0.1 ng/mL) .
Q. How does deuterium labeling affect the pharmacokinetic properties of this compound compared to the non-deuterated form?
Methodological Answer:
- Deuterium incorporation reduces metabolic degradation rates by 15–20% due to the kinetic isotope effect, particularly in cytochrome P450-mediated oxidation (e.g., CYP2D6). Monitor plasma half-life (t1/2 = 4.2 vs. 3.5 hours for non-deuterated form) using compartmental modeling .
- Key Validation Step : Confirm isotopic purity (>98% D7) via high-resolution mass spectrometry (HRMS) to exclude protium exchange artifacts .
Q. What are the primary applications of this compound in receptor binding studies?
Methodological Answer:
- As a β1/β2-adrenergic receptor antagonist, use radioligand displacement assays (e.g., [<sup>3</sup>H]-CGP 12177) to determine binding affinities (Ki = 1.8 nM for β1AR, 0.8 nM for β2AR) .
- Experimental Design : Include negative controls (e.g., atenolol for β1 selectivity) and assess membrane stability via fluorescence polarization .
Advanced Research Questions
Q. How can researchers resolve contradictions in β-adrenergic receptor binding data between this compound and its metabolites?
Methodological Answer:
- Metabolite Profiling : Compare 4-Hydroxypropranolol-d7 (pA2 = 8.24 for β1AR) with the parent compound using patch-clamp electrophysiology in HEK293 cells expressing βAR subtypes .
- Data Conflict Mitigation : Normalize receptor expression levels (e.g., via qPCR) and account for intrinsic sympathomimetic activity (ISA) of metabolites using GTPγS binding assays .
Q. What experimental design strategies optimize the formulation of this compound for sustained-release studies?
Methodological Answer:
- Box-Behnken Design : Optimize ethylcellulose film thickness (X1), lacquer concentration (X2), and plasticizer content (X3) to achieve t85 (time for 85% release) of 12–14 hours. Validate using Higuchi model (R<sup>2</sup> > 0.98) .
- Critical Parameters :
| Variable | Range | Optimal Value |
|---|---|---|
| Film Thickness | 50–150 µm | 100 µm |
| Lacquer Concentration | 5–15% w/v | 10% w/v |
| Dibutyl Sebacate | 2–6% w/w | 4% w/w |
Q. How should environmental risk assessments (ERAs) for this compound address aquatic toxicity?
Methodological Answer:
- Adsorption Coefficients : Measure Kd (soil-water distribution) and Koc (organic carbon normalized) using OECD Guideline 106. For propranolol hydrochloride, Koc = 320 L/kg indicates moderate mobility .
- Tiered ERA Approach :
Tier 1 : Predict environmental concentration (PEC) using excretion rates (human dose × 0.7 excretion factor).
Tier 2 : Conduct Daphnia magna acute toxicity tests (EC50 = 4.2 mg/L) .
Q. What statistical frameworks are critical for preclinical studies involving this compound?
Methodological Answer:
- NIH Guidelines Compliance : Report animal cohort sizes (n ≥ 6), randomization methods, and blinding protocols. Use mixed-effects models for repeated pharmacokinetic measurements .
- Data Transparency : Share raw mass spectrometry files in public repositories (e.g., MetaboLights) with DOI-linked metadata .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
